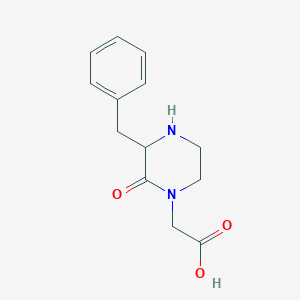![molecular formula C20H22N2O2 B14866984 (1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has the molecular formula C({20})H({22})N({2})O({2}) and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Koumine N-oxide can be synthesized through the oxidation of koumine, a related alkaloid. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide.
Industrial Production Methods
Industrial production of Koumine N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like methyltrioxorhenium (VII) can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
Koumine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Koumine N-oxide back to koumine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and sodium perborate in acetic acid
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH({4})).
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can regenerate koumine or produce other reduced forms.
科学研究应用
Koumine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and natural products.
Medicine: Koumine N-oxide exhibits anti-inflammatory, analgesic, and anti-tumor properties, making it a candidate for drug development
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Koumine N-oxide exerts its effects through several molecular targets and pathways:
Anti-apoptotic Effect: It decreases ROS production, reduces nitric oxide (NO) and inducible nitric oxide synthase (iNOS) levels, and inhibits the activation of p53 and caspase-3.
Anti-inflammatory Effect: It blocks the reactive oxygen species/nuclear factor-kB/NLRP3 signaling axis, reducing inflammation.
Analgesic Effect: It modulates pain pathways, although the exact mechanism is still under investigation.
相似化合物的比较
Koumine N-oxide is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
Koumine: The parent compound from which Koumine N-oxide is derived. It shares many biological activities but lacks the additional oxidative properties.
Gelsemine: Another alkaloid from Gelsemium elegans with distinct pharmacological effects.
Gelsevirine: An alkaloid with similar anti-inflammatory and analgesic properties.
Koumine N-oxide stands out due to its enhanced stability and specific interactions with molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-,22-/m0/s1 |
InChI 键 |
OISZCFMVBRTVHR-LVKRODJJSA-N |
手性 SMILES |
C[N@@+]1(C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C)[O-] |
规范 SMILES |
C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


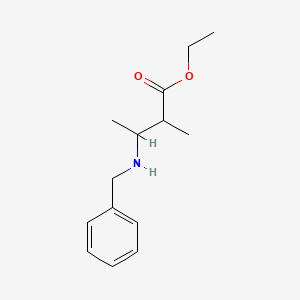
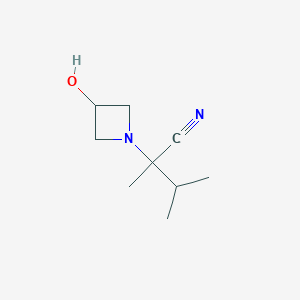
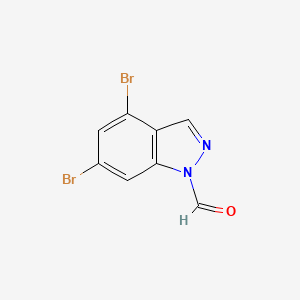
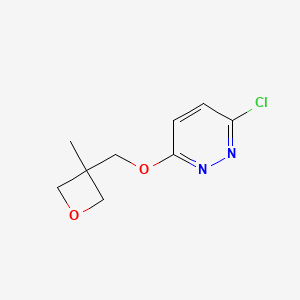
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)
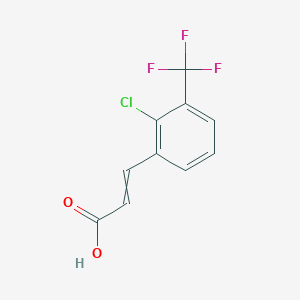




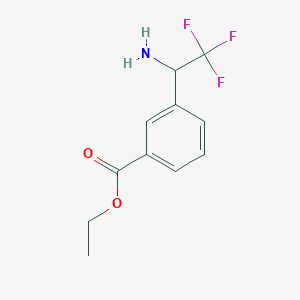
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)

